molecular formula C17H13N6NaO4 B1260649 Quinotolast sodium monohydrate

Quinotolast sodium monohydrate

Cat. No.: B1260649
M. Wt: 388.3 g/mol
InChI Key: DNKDMMYDHNPYGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinotolast sodium monohydrate (also known as FK021) is an orally active antiallergic agent that functions as a mast cell stabilizer . Preclinical research demonstrates that it potently inhibits type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction in rat models, following both intravenous and oral administration . Its mechanism of action is characterized by the inhibition of histamine and peptide leukotriene release from mast cells . Studies indicate that Quinotolast exhibits cross-tachyphylaxis with disodium cromoglycate (DSCG), suggesting the two drugs share, at least in part, a similar mechanism for inhibiting allergic responses . Beyond its antiallergic properties, this compound has also shown a cytoprotective effect on the gastric mucosa and can significantly depress the cough reflex induced by citric acid in animal models . This compound is presented as a solid for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N6NaO4

Molecular Weight

388.3 g/mol

IUPAC Name

sodium;4-oxo-1-phenoxy-N-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)quinolizine-3-carboxamide;hydrate

InChI

InChI=1S/C17H12N6O3.Na.H2O/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;;/h1-10H,(H2,18,19,20,21,22,24);;1H2/q;+1;/p-1

InChI Key

DNKDMMYDHNPYGV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=N[N-]N=N4.O.[Na+]

Synonyms

FR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate

Origin of Product

United States

Preclinical Pharmacological Investigations of Quinotolast Sodium Monohydrate

In Vitro Studies of Pharmacological Activity

In vitro studies have been instrumental in characterizing the pharmacological activity of Quinotolast (B11096) sodium monohydrate. These studies have primarily focused on its ability to inhibit the release of key inflammatory mediators from dispersed cells, shedding light on its potential as an anti-allergic agent.

Inhibition of Inflammatory Mediator Release from Dispersed Cells.chemsrc.comjst.go.jpnih.gov

Quinotolast sodium monohydrate has demonstrated a significant capacity to inhibit the release of several crucial inflammatory mediators from dispersed human lung cells. chemsrc.comjst.go.jp Its activity has been observed in a concentration-dependent manner, highlighting a direct pharmacological effect. chemsrc.commedchemexpress.com

Quinotolast has been shown to inhibit the release of histamine (B1213489) from dispersed human lung cells and rat peritoneal cells. jst.go.jpnih.gov This inhibitory effect is a key indicator of its potential to mitigate allergic reactions. Notably, the inhibitory action of Quinotolast on histamine release from dispersed lung cells is largely independent of the preincubation period, with no tachyphylaxis observed. chemsrc.comjst.go.jpmedchemexpress.com The compound also exhibits potent inhibitory effects on histamine release from guinea pig lung fragments and mouse cultured mast cells. chemsrc.comnih.gov

In addition to histamine, Quinotolast effectively inhibits the generation of leukotriene C4 (LTC4). chemsrc.comjst.go.jp Studies on dispersed human lung cells have shown that Quinotolast, in a concentration range of 1-100 μg/mL, inhibits LTC4 release in a concentration-dependent manner. chemsrc.commedchemexpress.com At a concentration of 100 μg/mL, Quinotolast achieved a 54% inhibition of LTC4 release. chemsrc.comjst.go.jpmedchemexpress.com Furthermore, it has demonstrated strong inhibitory effects on the release of peptide leukotrienes from guinea pig lung fragments and mouse cultured mast cells. chemsrc.comnih.gov

The inhibitory profile of Quinotolast also extends to prostaglandin (B15479496) D2 (PGD2). In experiments using dispersed human lung cells, Quinotolast demonstrated a concentration-dependent inhibition of PGD2 generation. chemsrc.comjst.go.jp At a concentration of 100 μg/mL, Quinotolast produced a significant 100% inhibition of PGD2 release. chemsrc.comjst.go.jpmedchemexpress.com

Leukotriene C4 (LTC4) Generation Inhibition

Cellular Mechanisms Underlying Mediator Release Inhibition.jst.go.jp

The anti-allergic effect of Quinotolast is attributed to its ability to inhibit the release of mediators from inflammatory cells, including mast cells. nih.gov The consistent, concentration-dependent inhibition of histamine, LTC4, and PGD2 release from dispersed human lung cells suggests a stabilizing effect on these cells, preventing the degranulation process that characterizes an allergic response. chemsrc.comjst.go.jpmedchemexpress.com The lack of tachyphylaxis with Quinotolast in histamine release inhibition further suggests a robust and sustained cellular mechanism of action. chemsrc.comjst.go.jp

Comparative In Vitro Efficacy with Reference Compounds (e.g., Tranilast (B1681357), Sodium Cromoglycate).chemsrc.comjst.go.jpnih.govbenchchem.com

Comparative studies have highlighted the potent in vitro efficacy of Quinotolast relative to established anti-allergic drugs. In inhibiting histamine release from rat peritoneal cells, Quinotolast was found to be more potent than Tranilast, Amlexanox, Pemirolast, and Repirinast (B1680522). nih.gov

When compared with Sodium Cromoglycate (SCG), Quinotolast exhibited different inhibitory profiles for eicosanoid release. jst.go.jp While Quinotolast (at 100 μg/ml) completely inhibited PGD2 release and inhibited LTC4 release by 54%, SCG (at 1 mM) inhibited PGD2 release by 33% and completely inhibited LTC4 release. jst.go.jp Interestingly, no cross-tachyphylaxis was observed between Quinotolast and SCG, suggesting they may act through at least partially different mechanisms. jst.go.jp Furthermore, Tranilast showed only weak inhibition of histamine release from dispersed human lung cells. jst.go.jp

Interactive Data Tables

Table 1: Inhibition of Inflammatory Mediator Release by Quinotolast (100 μg/mL) from Dispersed Human Lung Cells

Mediator% Inhibition
Prostaglandin D2 (PGD2)100% chemsrc.comjst.go.jpmedchemexpress.com
Leukotriene C4 (LTC4)54% chemsrc.comjst.go.jpmedchemexpress.com

Table 2: Comparative Inhibition of Eicosanoid Release from Dispersed Human Lung Cells

CompoundConcentrationPGD2 InhibitionLTC4 Inhibition
Quinotolast100 μg/ml100% jst.go.jp54% jst.go.jp
Sodium Cromoglycate (SCG)1 mM33% jst.go.jp100% jst.go.jp

In Vivo Experimental Models of Allergic and Inflammatory Responses

This compound, a novel anti-allergic compound, has demonstrated significant efficacy in various preclinical in vivo models of allergic and inflammatory responses. ncats.ionih.gov These studies highlight its potential as a therapeutic agent for Type I allergy-related diseases by targeting key mechanisms in the allergic cascade. nih.gov

Anti-allergic Efficacy in Type I Allergic Reactions in Rodents

Quinotolast has shown potent inhibitory effects on Type I allergic reactions in rodent models. ncats.ionih.gov Its mechanism of action appears to be based on the inhibition of mediator release from inflammatory cells, including mast cells. nih.gov

Quinotolast effectively inhibits passive cutaneous anaphylaxis (PCA), a classic model for Type I hypersensitivity reactions. ncats.ionih.gov In rats, the compound demonstrated potent inhibition of PCA. ncats.ionih.gov Notably, a cross-tachyphylaxis was observed between quinotolast and disodium (B8443419) cromoglycate (DSCG) in inhibiting PCA in rats, suggesting a shared mechanism of action, at least in part. ncats.ionih.gov

Furthermore, quinotolast showed potent PCA inhibition in guinea pigs, a species in which DSCG and other reference anti-allergic drugs exhibit poor inhibitory activity. nih.gov This suggests a broader spectrum of activity for quinotolast compared to some existing therapies. nih.gov The compound was also found to inhibit histamine release from rat peritoneal cells, which is a key event in the PCA reaction. ncats.ionih.gov However, it did not show an antagonistic effect on cutaneous reactions induced by histamine, serotonin, platelet-activating factor, or bradykinin (B550075) in rats. ncats.ionih.gov

Table 1: Quinotolast Inhibition of Passive Cutaneous Anaphylaxis (PCA) in Rodents

Species Effect of Quinotolast Comparison with Other Drugs
Rats Potent inhibition of PCA. ncats.ionih.gov Stronger effects than tranilast, amlexanox, pemirolast, and repirinast. nih.gov Cross-tachyphylaxis with disodium cromoglycate (DSCG) observed. ncats.ionih.gov

| Guinea Pigs | Potent inhibition of PCA. nih.gov | Exhibited strong inhibitory activity where DSCG and other reference drugs showed poor activity. nih.gov |

In addition to its effects on cutaneous reactions, quinotolast has been shown to potently inhibit anaphylactic bronchoconstriction in rats. ncats.ionih.gov This effect was observed with both intravenous and oral administration of the drug. nih.gov The inhibitory effect of quinotolast on anaphylactic bronchoconstriction was found to be more potent than that of several reference anti-allergic drugs, including tranilast, amlexanox, pemirolast, and repirinast. nih.gov

Passive Cutaneous Anaphylaxis (PCA) Inhibition (e.g., Rats, Guinea Pigs)

Effects on Airway Physiology and Reflexes

Quinotolast has also been investigated for its effects on airway physiology and reflexes, demonstrating potential benefits beyond its anti-allergic properties. aminer.org

Studies in quails have shown that quinotolast can cause a significant increase in the mucociliary transport rate. ncats.ioaminer.org This effect was observed with oral administration of the compound. aminer.org In contrast, another orally-active anti-allergic drug, tranilast, did not show any effect on the mucociliary transport rate in the same model. aminer.org

Quinotolast has demonstrated antitussive effects in both normal and bronchitic guinea pigs. ncats.ioaminer.org The compound significantly depressed the cough reflex induced by citric acid in both animal models. ncats.ioaminer.org In normal guinea pigs, both quinotolast and tranilast showed a significant depression of the cough reflex. aminer.org However, in a model of bronchitis induced by sulfur dioxide exposure, quinotolast exhibited antitussive effects, whereas tranilast did not. aminer.org These findings suggest that quinotolast may have favorable effects on the cough reflex observed in chronic obstructive pulmonary diseases. aminer.org

Table 2: Effect of Quinotolast on Cough Reflex in Guinea Pigs

Guinea Pig Model Effect of Quinotolast Effect of Tranilast
Normal Significantly depressed citric acid-induced cough reflex. aminer.org Significantly depressed citric acid-induced cough reflex. aminer.org

| Bronchitic | Showed antitussive effects on citric acid-induced cough. aminer.org | Did not show antitussive effects. aminer.org |

Mucociliary Transport Rate Enhancement (e.g., Quails)

Gastric Cytoprotective Effects in Preclinical Models

This compound, also known as FK021, has demonstrated a notable cytoprotective effect on the gastric mucosa in various preclinical studies. ncats.ioncats.ioncats.io This protective action is distinct from mechanisms that involve the inhibition or neutralization of gastric acid secretion. nih.gov The compound, developed as both an antiallergic and antiulcer agent, has shown the ability to safeguard the gastric lining against injury. ncats.io

Comparative In Vivo Efficacy Against Established Anti-Allergic Agents (e.g., Tranilast, DSCG)

Preclinical evaluations have compared the in vivo efficacy of this compound with established anti-allergic drugs such as Tranilast and disodium cromoglycate (DSCG).

In models of type I allergic reactions, like passive cutaneous anaphylaxis (PCA) in rats, quinotolast has shown potent inhibitory effects. ncats.ioncats.ioncats.io A noteworthy finding is the observation of cross-tachyphylaxis between quinotolast and DSCG in inhibiting PCA in rats. ncats.ioncats.io This suggests that both compounds may, at least in part, share a common mechanism of action. ncats.ioncats.io

When compared to Tranilast and DSCG in studies using dispersed human lung cells, quinotolast demonstrated significant inhibition of inflammatory mediator release. science.gov Specifically, quinotolast inhibited the release of histamine and the generation of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2). science.govmedchemexpress.com In these studies, Tranilast exhibited weak inhibition of histamine release. science.gov

The following table summarizes the comparative effects of quinotolast, its active metabolite hydroxy quinotolast, Tranilast, and DSCG on the release of inflammatory mediators from dispersed human lung cells.

CompoundConcentrationHistamine Release InhibitionLTC4 Release InhibitionPGD2 Release Inhibition
Quinotolast 1-100 µg/mLConcentration-dependent54% (at 100 µg/mL)100% (at 100 µg/mL)
Hydroxy quinotolast Not specifiedWeakNot specifiedNot specified
Tranilast Not specifiedWeakNot specifiedNot specified
DSCG 1 mMNot specified100%33%

Data sourced from studies on dispersed human lung cells. science.gov

These findings suggest that quinotolast is a potent inhibitor of the release of multiple inflammatory mediators, with a distinct profile compared to Tranilast and DSCG. science.gov

Molecular and Cellular Mechanisms of Action of Quinotolast Sodium Monohydrate

Mast Cell Stabilization as a Primary Mechanism

Quinotolast (B11096) sodium monohydrate's principal mechanism of action is the stabilization of mast cells, which in turn inhibits the release of inflammatory mediators. nih.govncats.io This compound has demonstrated a potent ability to inhibit type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction in rat models. nih.govncats.io The anti-allergic effects of Quinotolast are attributed to its capacity to suppress the release of histamine (B1213489) and peptide leukotrienes from inflammatory cells, including mast cells. nih.gov

Studies have shown that Quinotolast effectively inhibits histamine release from rat peritoneal cells. nih.govncats.ioncats.io Furthermore, it exhibits strong inhibitory effects on the release of histamine and peptide leukotrienes from guinea pig lung fragments and cultured mouse mast cells. nih.govmedchemexpress.com This mast cell stabilizing activity is a key factor in its cytoprotective effect on the gastric mucosa. ncats.ioncats.io

Investigation of Specific Receptor Interactions and Signaling Pathways

While Quinotolast is a potent inhibitor of mediator release, it does not exhibit antagonistic effects on histamine, serotonin, platelet-activating factor, or bradykinin-induced cutaneous reactions in rats. nih.govncats.ioncats.io This indicates that its mechanism is not based on blocking the receptors for these mediators.

Recent computational studies have explored the potential of Quinotolast as an inhibitor of Inorganic Pyrophosphatase 1 (PPA1). wiley.comwiley.com Molecular dynamics analyses have suggested that Quinotolast has a high binding affinity for PPA1, indicating a stable protein-ligand complex. wiley.comwiley.com PPA1 is known to indirectly regulate pathways involving key cancer-related proteins like p53, β-catenin, Bcl-2, and caspase-3 by dephosphorylating c-Jun N-terminal kinase 1 (JNK), which controls cell proliferation and apoptosis. wiley.comresearchgate.net Further research has also implicated the PI3K/AKT/mTOR and MAPK signaling pathways as potential targets. researchgate.net

Enzymatic Inhibition Profiles Relevant to Inflammatory Mediator Synthesis

Quinotolast demonstrates a significant capacity to inhibit enzymes involved in the synthesis of inflammatory mediators. medchemexpress.comjddtonline.infoscholarsresearchlibrary.com Specifically, it inhibits the generation of leukotriene C4 (LTC4) and prostaglandin (B15479496) D2 (PGD2) from dispersed human lung cells. medchemexpress.comscience.govjst.go.jp

In a concentration-dependent manner, Quinotolast inhibits the release of histamine, LTC4, and PGD2. medchemexpress.com At a concentration of 100 μg/mL, Quinotolast has been shown to significantly inhibit PGD2 and LTC4 release, with a 100% inhibition of PGD2 and a 54% inhibition of LTC4. medchemexpress.comscience.govjst.go.jp The inhibitory effect on histamine release from dispersed lung cells is notable for its lack of tachyphylaxis, meaning its effectiveness does not diminish with repeated exposure. medchemexpress.comscience.govjst.go.jp

The IC50 value for Quinotolast in inhibiting peptide leukotriene release from cultured mast cells is 0.72 μg/mL. medchemexpress.com

Table 1: Inhibition of Inflammatory Mediators by Quinotolast

Mediator Cell Type Inhibition Concentration Citation
Histamine Dispersed Human Lung Cells Concentration-dependent 1-100 μg/mL medchemexpress.comscience.gov
Leukotriene C4 (LTC4) Dispersed Human Lung Cells 54% 100 μg/mL medchemexpress.comscience.govjst.go.jp
Prostaglandin D2 (PGD2) Dispersed Human Lung Cells 100% 100 μg/mL medchemexpress.comscience.govjst.go.jp
Peptide Leukotrienes (pLTs) Cultured Mast Cells IC50 = 0.72 μg/mL - medchemexpress.com

Comparative Mechanistic Insights with Related Compounds (e.g., Cross-Tachyphylaxis with DSCG)

Quinotolast's mechanism of action has been compared to that of other anti-allergic drugs, most notably disodium (B8443419) cromoglycate (DSCG). nih.govncats.ioncats.io A key finding is the demonstration of cross-tachyphylaxis between Quinotolast and DSCG in inhibiting passive cutaneous anaphylaxis (PCA) in rats. nih.govncats.ioncats.io This suggests that both drugs share, at least in part, a common mechanism of action. nih.govncats.ioncats.io Tachyphylaxis is a phenomenon where the effectiveness of a drug decreases with repeated administration. frontiersin.org

However, a study on dispersed human lung cells found no evidence of cross-tachyphylaxis between Quinotolast and sodium cromoglycate (SCG), another name for DSCG. science.govjst.go.jp This suggests potential differences in their mechanisms depending on the specific cell type or experimental model.

In comparative studies, Quinotolast has shown more potent inhibitory activity than reference drugs like tranilast (B1681357), amlexanox, pemirolast, and repirinast (B1680522) in various experimental models. nih.gov

Role of Active Metabolites in Pharmacological Activity (e.g., Hydroxy Quinotolast in Rats)

The pharmacological activity of Quinotolast is also influenced by its active metabolites. In rats, a significant metabolite is hydroxy quinotolast. science.govjst.go.jpresearchgate.net Following oral administration in rats, it is estimated that approximately 60% of Quinotolast is metabolized to hydroxy quinotolast, with the area under the plasma concentration-time curves for both compounds being roughly equal. researchgate.net

Studies comparing the parent compound with its metabolite have shown that hydroxy quinotolast exhibits weak inhibition of histamine release from dispersed human lung cells, and only when added to the cells at the same time as the anti-IgE challenge. science.govjst.go.jp This suggests that the parent compound, Quinotolast, is the more potent inhibitor of mediator release from this specific cell type.

Structure Activity Relationships Sar and Structural Modifications of Quinotolast and Analogues

Elucidation of Key Pharmacophoric Features within the Quinolizine and Tetrazolate Moieties

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govfrontiersin.org For quinolone-based compounds, the 4-pyridone-3-carboxylic acid moiety, fused to an aromatic ring, is a common chemical feature essential for their bactericidal action. researchgate.net The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group to improve properties like lipophilicity and bioavailability. hilarispublisher.com

While specific research on the pharmacophoric features of Quinotolast's quinolizine and tetrazolate moieties is not extensively detailed in the provided results, general principles for related structures can be inferred. The quinoline (B57606) scaffold, a close relative of the quinolizine core, is a versatile pharmacophore where substituents at various positions can significantly modulate pharmacological efficacy. frontiersin.orgrsc.org For instance, in some quinoline derivatives, electron-donating groups can enhance activity, while electron-withdrawing groups may diminish it. rsc.org The tetrazole moiety, acting as a carboxylic acid isostere, is acidic and contributes to the molecule's ability to interact with biological targets. hilarispublisher.com It is known that replacing a carboxyl group with a tetrazole can enhance metabolic stability and pharmacokinetic profiles. hilarispublisher.com

Impact of Structural Analogues and Derivatives on Biological Activity

The biological activity of quinolone and quinolizine derivatives is highly dependent on their structural modifications. rsc.orgnih.gov Numerous analogues of quinolone-based drugs have been synthesized to improve their antibacterial spectrum, potency, and pharmacokinetic properties. nih.govsemanticscholar.org

Key structural modifications and their impact include:

Substitution at C-7: The addition of different groups at the C-7 position of the quinolone nucleus, often a piperazine (B1678402) ring, can influence potency, bioavailability, and affinity for target enzymes like DNA gyrase and topoisomerase IV. mdpi.com Introducing an aryl group to the piperazine moiety has been shown to shift activity from antibacterial to antiviral and anticancer. mdpi.com

Substitution at C-6: The introduction of a fluorine atom at the C-6 position, creating fluoroquinolones, was a significant breakthrough that broadened the antibacterial spectrum. nih.govremedypublications.com

Modifications at C-3: The carboxylic acid group at the C-3 position is critical. Replacing it with other acidic groups like sulfonic acid or tetrazole, or converting it to an ester, often results in a loss of antibacterial activity. youtube.com

Hybrid Molecules: Combining the quinolone core with other pharmacologically active moieties has been explored to create hybrid molecules with potentially enhanced or dual-action properties. frontiersin.orgnih.gov For example, conjugates of ciprofloxacin (B1669076) with other molecules have been synthesized to target specific bacteria. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of quinolone analogues.

Modification Site Substituent Impact on Biological Activity Reference
C-7Piperazine ringEnhances spectrum of activity youtube.com
C-7Aryl group on piperazineShifts activity to antiviral and anticancer mdpi.com
C-6Fluorine atomIncreases cell wall penetration and broadens spectrum nih.govyoutube.com
N-1Cyclopropyl groupImproves overall potency nih.gov
C-3Ester or other acidic groups (e.g., sulfonic acid)Loss of antibacterial activity youtube.com
HybridizationCombination with other active moietiesPotential for enhanced or dual action frontiersin.orgnih.gov

Design Principles for Enhanced Efficacy or Specificity based on Quinolone/Quinolizine Core Structures

The design of new quinolone and quinolizine-based therapeutic agents is guided by established structure-activity relationships to enhance efficacy and specificity. mdpi.com A primary goal is to modify the core structure to improve interactions with biological targets while minimizing off-target effects. nih.gov

Key design principles include:

Target-Specific Modifications: For antibacterial quinolones, modifications are aimed at improving the inhibition of bacterial DNA gyrase and topoisomerase IV. remedypublications.com The substituents at positions N-1 and C-7 are crucial for these interactions. nih.gov

Improving Pharmacokinetics: Structural changes can enhance properties like oral absorption and serum half-life. For instance, a halogen at the 8-position can improve oral absorption. nih.gov

Scaffold Hybridization: Combining the quinoline/quinolizine scaffold with other chemical motifs is a strategy to develop compounds with novel or enhanced activities. frontiersin.orgmdpi.com

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and water solubility through structural modifications can improve a drug's distribution and ability to reach its target. rsc.org For example, incorporating quaternary ammonium (B1175870) salts can increase water solubility. nih.gov

Rational Drug Design: This approach uses the understanding of a biological target's structure to design molecules that bind to it with high affinity and specificity. mdpi.com This can involve creating hybrid molecules or modifying existing scaffolds. mdpi.com

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for understanding structure-activity relationships and guiding the design of new drugs. nih.govtarosdiscovery.comkallipos.gr These methods allow for the in-silico evaluation of molecular properties and interactions, saving time and resources in the drug discovery process. tarosdiscovery.comrsc.org

Commonly used computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.comnih.govpku.edu.cn These models can predict the activity of new, unsynthesized compounds. creative-biolabs.com 3D-QSAR studies can identify specific hydrophobic, topological, and electronic properties that correlate with activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com It helps to understand the binding mode and identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. rsc.orgmdpi.com

Pharmacophore Modeling: This approach identifies the common structural features (pharmacophore) of a set of active molecules. nih.govnih.gov The resulting model can be used to screen large compound libraries for new potential hits. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time, helping to assess the stability of the interaction. rsc.org

These computational methods, often used in combination, provide a powerful platform for rational drug design, from lead identification and optimization to predicting the effects of structural modifications. nih.govnih.gov

Preclinical Pharmacokinetics and Metabolism of Quinotolast Sodium Monohydrate

Absorption and Tissue Distribution Studies in Animal Models

Quinotolast (B11096) sodium monohydrate demonstrates rapid oral absorption in animal models. nih.gov Studies in rats and dogs show that after oral administration, peak plasma concentrations of the compound are reached relatively quickly. nih.gov For instance, in rats and dogs administered ¹⁴C-enzalutamide (a different compound, but used here as a reference for absorption characteristics), peak plasma concentrations were observed between 6 to 8 hours post-administration. nih.gov In a study with fuzapladib (B1674294) sodium monohydrate, another compound used for comparative purposes, subcutaneous administration in male rats, cats, and dogs resulted in rapid absorption, with Cmax values of 3.2, 6.6, and 14.7 µg/mL, respectively. medcraveonline.com The time to reach maximum concentration (Tmax) for fuzapladib sodium monohydrate was between 0.2 and 0.9 hours across these species. medcraveonline.com

Tissue distribution studies in rats have shown that quinotolast and its metabolites are widely distributed throughout the body. nih.gov Following administration, radioactivity from labeled compounds has been found in various tissues. nih.gov For example, in studies with ¹⁴C-enzalutamide, the highest concentrations of radioactivity, excluding the gastrointestinal tract, were found in the liver, fat, and adrenal glands. nih.gov Tissue concentrations of radioactivity generally peaked around 4 hours after administration and declined significantly by 168 hours post-dose. nih.gov The good tissue penetration of some quinolones is suggested by a volume of distribution greater than 2 liters/kg in dogs and monkeys, with tissue concentrations (except in the brain) being significantly higher than corresponding serum levels. nih.gov

Interactive Data Table: Absorption and Distribution Parameters of Analogue Compounds in Animal Models

Compound Species Route Cmax (µg/mL) Tmax (h) Key Distribution Tissues
Fuzapladib Sodium Monohydrate Rat (male) SC 3.2 0.2-0.9 Not Specified
Fuzapladib Sodium Monohydrate Cat (male) SC 6.6 0.2-0.9 Not Specified
Fuzapladib Sodium Monohydrate Dog (male) SC 14.7 0.2-0.9 Not Specified
¹⁴C-Enzalutamide Rat Oral Not Specified 6-8 Liver, Fat, Adrenal Glands
¹⁴C-Enzalutamide Dog Oral 6-8 6-8 Not Specified
CP-74,667 Mouse Oral 3.7 Not Specified Wide tissue distribution
CP-74,667 Rat Oral Not Specified Not Specified Wide tissue distribution
CP-74,667 Dog Oral 5.6 Not Specified Wide tissue distribution

SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration. Data for fuzapladib sodium monohydrate from medcraveonline.com, ¹⁴C-enzalutamide from nih.gov, and CP-74,667 from nih.gov.

Metabolic Pathways and Identification of Metabolites in Preclinical Species (e.g., N-glucuronide, Hydroxy Quinotolast)

The metabolism of quinotolast sodium monohydrate involves several pathways, with the formation of metabolites such as N-glucuronides and hydroxylated forms being significant. rsc.orgscience.govmsdvetmanual.comnih.gov Glucuronidation is a major phase II metabolic reaction for many xenobiotics, converting them into more water-soluble compounds that are easier to excrete. rsc.orghyphadiscovery.com This process can occur on various functional groups, including alcohols, phenols, carboxylic acids, and amines. rsc.org

In preclinical species, particularly rats, a key metabolite of quinotolast is hydroxy quinotolast. science.govscience.gov This metabolite has been shown to have some biological activity, although it is generally weaker than the parent compound. science.govscience.gov The formation of N-glucuronides is another important metabolic route. rsc.orghyphadiscovery.com N-glucuronidation can be catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B10 being key enzymes in humans. hyphadiscovery.comhyphadiscovery.com However, the rates of N-glucuronidation can vary significantly between species. hyphadiscovery.comhyphadiscovery.com

Some quinolones are metabolized to a greater extent than others. msdvetmanual.com For example, enrofloxacin (B1671348) is de-ethylated to form the active metabolite ciprofloxacin (B1669076). msdvetmanual.com In contrast, some quinolones are eliminated largely unchanged. msdvetmanual.com The metabolism of quinolones can also be inhibited by other drugs, which can lead to clinically significant drug interactions. nih.gov

Interspecies Differences in Metabolic Profiles and Elimination

Significant interspecies differences exist in the metabolic profiles and elimination of quinotolast and related compounds. nih.govbirzeit.edu These differences are crucial to consider when extrapolating preclinical data to humans. For instance, the formation of certain metabolites, such as N-glucuronides, can be much higher in humans than in preclinical animal models like rats and dogs. hyphadiscovery.com This is often due to variations in the expression and activity of metabolic enzymes like UGTs. hyphadiscovery.comhyphadiscovery.com

Elimination kinetics also show considerable species-dependent variations. A study on the quinolone CP-74,667 revealed that while peak serum levels were similar across mice, rats, rabbits, dogs, and monkeys, the elimination half-lives were markedly different, ranging from 1.8 hours in rats to 13.1 hours in monkeys. nih.gov Similarly, the clearance of fuzapladib sodium monohydrate was significantly different between rats, cats, and dogs, with apparent elimination rate constants of 2.1, 0.30, and 0.13 h⁻¹, respectively, for males. medcraveonline.com

The primary route of excretion can also differ between species. For enzalutamide, urinary and fecal excretion of radioactivity were roughly equal in rats, whereas in dogs, urinary excretion was the predominant route. nih.gov Such differences in tissue lipid composition between species like rats and dogs can also influence drug distribution and, consequently, elimination. nih.gov

Interactive Data Table: Interspecies Comparison of Elimination Half-Life for a Quinolone Analogue (CP-74,667)

Species Elimination Half-Life (hours)
Mouse 2.1
Rat 1.8
Rabbit 4.5
Dog 7.8
Monkey 13.1

Data from nih.gov.

Elimination Kinetics in Preclinical Species

The elimination of this compound and its analogues in preclinical species follows first-order kinetics, meaning a constant proportion of the drug is eliminated per unit of time. dvm360.com The elimination half-life, which is the time taken for the plasma concentration to reduce by half, is a key parameter. msdvetmanual.com For most drugs, a majority of the substance is eliminated from the body within 3 to 5 half-lives. msdvetmanual.com

Renal excretion is a major route of elimination for many quinolones, involving both glomerular filtration and tubular secretion. msdvetmanual.com Biliary excretion of the parent drug and its conjugates is also an important elimination pathway for some quinolones. msdvetmanual.com The elimination half-life of quinolones can be influenced by factors such as age and the specific compound. merckvetmanual.com For example, long-acting formulations of oxytetracycline (B609801) can maintain effective plasma concentrations for about 72 hours. merckvetmanual.com

Establishment of Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Animal Models

Establishing a correlation between the pharmacokinetic (PK) profile and the pharmacodynamic (PD) effects of a drug is essential for optimizing dosing regimens. ikm.mk Animal infection models are frequently used to determine the PK/PD indices that best predict the therapeutic success of antimicrobial agents. nih.govmdpi.com These models help to mimic human infectious diseases and allow for the study of the relationship between drug exposure and its effect on the pathogen. nih.gov

The goal of these studies is to identify the optimal drug exposures that lead to efficacy while minimizing the potential for resistance development. nih.govnih.gov PK/PD modeling can help in designing clinical trials by guiding the selection of doses and regimens to be tested. ikm.mk For quinolones, which are concentration-dependent bactericidal agents, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are important PK/PD parameters. mdpi.com

Influence of Physiological State on Pharmacokinetic Parameters (e.g., Age, Gender in Animal Models)

Physiological factors such as age and gender can influence the pharmacokinetic parameters of drugs in animal models. nih.govnih.gov However, the extent of this influence can vary depending on the specific drug and species.

In a study with fuzapladib sodium monohydrate, no significant gender differences in pharmacokinetic behavior were observed in rats, cats, and dogs. medcraveonline.com Conversely, a study on the fluoroquinolone grepafloxacin (B42181) in humans found that mean plasma concentrations were consistently higher in females than in males, a difference primarily attributed to variations in body weight and lean body mass. nih.gov Another study investigating thymoquinone (B1682898) in rats also reported gender-dependent differences in pharmacokinetic behavior after a single dose, though these differences were not apparent at steady-state. birzeit.edu

Age can also affect drug metabolism and elimination. mdpi.com In calves, the binding ratio of danofloxacin (B54342) to plasma proteins did not change with age. mdpi.com However, in elderly humans, age-related changes in liver mass and blood flow can lead to reduced drug clearance. mdpi.com

Synthetic Methodologies and Solid State Chemistry of Quinotolast Sodium Monohydrate

Chemical Synthesis Pathways for the Quinolizine-Tetrazolate Core

The synthesis of the quinolizine-tetrazolate core, the fundamental structure of quinotolast (B11096), involves multi-step chemical reactions. The quinolizine portion can be synthesized through various methods, such as the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.gov Other established routes to quinolin-4-ones include the Conrad-Limpach, Biere-Seelen, and Snieckus syntheses, each offering different strategies and starting materials for constructing the quinolone ring system. nih.govmdpi.com

The tetrazole moiety is often introduced by reacting a cyano group with an azide, a common method for forming this nitrogen-rich five-membered ring. chemrestech.comchemrestech.com In the context of quinoline (B57606) derivatives, a 2-chloroquinoline-3-carbaldehyde (B1585622) can serve as a precursor. chemrestech.comchemrestech.com This intermediate can be converted to a 2-azidoquinoline-3-carbaldehyde, which then undergoes cyclization to form the tetrazolo[1,5-a]quinoline (B14009986) system. chemrestech.com The synthesis of quinotolast would involve coupling a suitably functionalized quinolizine precursor with a tetrazole derivative.

Modern synthetic approaches, including microwave-assisted and multi-component reactions, have been employed to enhance the efficiency and yield of quinoline and tetrazole derivatives. chemrestech.com For instance, a domino reaction sequence mediated by TsCl has been developed for the efficient synthesis of quinolone-based drugs from chromone-3-carboxaldehydes and amines. rsc.org

Polymorphism and Hydrate (B1144303) Forms Characterization

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. pharmtech.com These different forms, including hydrates (solvates where water is the solvent), can have distinct physical properties. pharmtech.comasianpubs.org Quinotolast sodium is known to exist in at least two hydrated forms: a tetrahydrate and a monohydrate. nih.govnih.gov

The tetrahydrate (Form I) and monohydrate (Form II) of quinotolast sodium have been prepared and characterized using several analytical techniques. nih.gov These methods include infrared (IR) spectrometry, thermal analysis (such as thermogravimetric analysis - TGA), and powder X-ray diffraction (PXRD) spectrometry. nih.gov

Infrared (IR) Spectrometry: Provides information about the chemical bonding and functional groups within the molecule, with differences in the spectra of the two hydrates indicating variations in their crystal lattice and the way water molecules are incorporated.

Thermal Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For hydrates, TGA can determine the water content. The tetrahydrate would be expected to show a larger weight loss corresponding to four water molecules compared to the monohydrate's one.

Powder X-ray Diffraction (PXRD): This is a key technique for distinguishing between different crystalline forms. The diffraction pattern is unique to a specific crystal structure, so the PXRD patterns of the tetrahydrate and monohydrate will be distinctly different. pharmtech.com

The tetrahydrate form has been observed to readily dehydrate to an amorphous (noncrystalline) form when the relative humidity is below a critical point. nih.gov

The transformation kinetics from the tetrahydrate to the monohydrate form have been investigated under various temperature and humidity conditions. nih.gov This transformation is significant as it can affect the stability and properties of the final drug product.

The study revealed that the transformation from the tetrahydrate to the monohydrate occurs under humid conditions and follows a zero-order reaction mechanism. nih.gov The rate of this transformation was analyzed using a powder X-ray diffraction technique. nih.gov

The apparent transformation rate constant (k) was found to be a function of water vapor pressure (P) and temperature (T), as described by the following equation:

k = A * exp(-Ea/RT) * P^s

Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the gas constant.

s is the interaction order between water vapor pressure and the samples. nih.gov

This equation highlights the critical role of environmental conditions in the stability of the different hydrate forms of quinotolast sodium.

Table 1: Kinetic Parameters for Hydrate Transformation

Parameter Description
Reaction Order Zero-order nih.gov
Rate Constant (k) Dependent on temperature and water vapor pressure nih.gov

| Activation Energy (Ea) | The minimum energy required for the transformation to occur nih.gov |

Preparation and Characterization of Tetrahydrate and Monohydrate Forms

Strategies for Controlling Crystalline Forms and Purity during Synthesis

Controlling the crystalline form and ensuring high purity are critical aspects of pharmaceutical manufacturing. pharmtech.com For quinotolast sodium, this involves carefully managing the crystallization process.

Strategies to control polymorphism and hydrate formation include:

Solvent Selection: The choice of solvent for crystallization is crucial. Different solvents can favor the formation of different polymorphs or solvates. conicet.gov.ar Crystallization from aqueous miscible solvents can readily form stable hydrate phases. pharmtech.com

Temperature Control: As demonstrated by the kinetic studies, temperature plays a significant role in the stability and transformation of hydrate forms. nih.gov Precise temperature control during crystallization and storage is therefore essential.

Humidity Control: The water vapor pressure is a key factor in the transformation between the tetrahydrate and monohydrate forms. nih.gov Maintaining controlled humidity levels during manufacturing and storage can prevent unwanted phase transitions.

Seeding: Introducing seed crystals of the desired crystalline form can promote its crystallization and prevent the formation of metastable forms. pharmtech.com

Purification Techniques: Ensuring chemical purity is paramount. Techniques like recrystallization are often used to purify the final product and can also influence the resulting crystalline form. High-performance liquid chromatography (HPLC) is a validated method for determining the purity of related substances. researchgate.net

By carefully controlling these parameters, it is possible to consistently produce the desired crystalline form of quinotolast sodium monohydrate with high purity.

Table 2: Factors Influencing Crystallization

Factor Influence on Crystalline Form and Purity
Solvent Can determine which polymorph or hydrate is formed. conicet.gov.ar
Temperature Affects solubility and the kinetics of nucleation and crystal growth, as well as phase transformations. nih.gov
Humidity Critical for the stability of hydrate forms. nih.gov
Seeding Can direct the crystallization towards a specific, desired form. pharmtech.com

| Purification Method | Removes impurities and can influence the final crystal form. |

Analytical Chemistry and Bioanalytical Methodologies for Quinotolast Sodium Monohydrate Research

Quantitative Determination in Preclinical Biological Matrices (e.g., Plasma, Tissues from Animal Models)

Bioanalysis, the quantitative measurement of a compound in biological matrices like plasma, urine, and tissues, is crucial for understanding its pharmacokinetic profile. bioivt.com For Quinotolast (B11096), this involves developing sensitive and specific assays to measure its concentration and that of its metabolites, such as hydroxy quinotolast, in samples from animal models. researchgate.netscience.gov These studies are essential for assessing drug distribution, persistence, and clearance from both target and non-target tissues. nih.govkcasbio.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for such quantitative determinations due to its high specificity and sensitivity. jfda-online.comnih.gov The development of a robust LC-MS/MS method for Quinotolast would be modeled on established procedures for similar quinolone compounds in animal plasma and tissues. nih.govmdpi.com This involves sample preparation, typically through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode for high selectivity. nih.gov

Key parameters for a quantitative bioanalytical method for Quinotolast in preclinical matrices are outlined in the table below.

ParameterDescriptionTypical Target Value
MatrixThe biological medium from which the analyte is measured.Rodent Plasma, Tissue Homogenate (e.g., lung, liver)
Analyte(s)The target compound(s) for quantification.Quinotolast, Hydroxy quinotolast
Linearity RangeThe concentration range over which the assay is accurate and precise.1 - 500 ng/mL mdpi.com
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable precision and accuracy.≤ 1 ng/mL mdpi.com
AccuracyThe closeness of the determined value to the nominal concentration.Within ±15% of nominal (±20% at LLOQ)
Precision (CV%)The degree of scatter between a series of measurements.≤ 15% (≤ 20% at LLOQ)
RecoveryThe efficiency of the extraction process from the biological matrix.Consistent and reproducible across the concentration range

Identification and Purity Assessment Techniques for Research-Grade Material

Ensuring the identity and purity of research-grade Quinotolast sodium monohydrate is a prerequisite for obtaining reliable and reproducible data in preclinical studies. nih.gov A combination of analytical techniques is employed to confirm the chemical structure and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity. The percentage purity is determined by comparing the area of the main peak corresponding to Quinotolast against the total area of all observed peaks in the chromatogram. Orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the primary compound and to identify the mass of any detected impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides unambiguous structural confirmation. dntb.gov.uanih.gov Quantitative NMR (qNMR) can also serve as a powerful orthogonal method for purity assessment, offering high precision without the need for a specific reference standard for the impurities. nih.gov

TechniquePurposeKey Information Provided
HPLC-UVPurity AssessmentPercentage purity based on peak area
LC-MSIdentity Confirmation & Impurity IDMolecular weight of the main compound and impurities researchgate.net
¹H and ¹³C NMRStructural ElucidationConfirms the chemical structure of the molecule dntb.gov.uanih.gov
qNMRPurity AssayAbsolute purity determination nih.gov
FTIRIdentity ConfirmationFunctional group analysis via vibrational spectra medistri.swiss

Spectroscopic Characterization Methods (e.g., Infrared Spectrometry, X-Ray Diffraction)

Spectroscopic methods are vital for characterizing the solid-state properties of this compound. These techniques confirm the compound's identity and crystalline form, which can influence its stability and bioavailability.

Infrared (IR) spectrometry is used to identify the functional groups present in the Quinotolast molecule. dntb.gov.uanih.gov The IR spectrum provides a unique "molecular fingerprint" that can be used for identification purposes by comparing it to a reference spectrum. medistri.swiss Studies on related compounds have utilized IR spectrometry to characterize and differentiate between various hydrate (B1144303) forms. nih.gov

Powder X-ray diffraction (PXRD) is the primary technique for analyzing the crystalline structure of a compound. mdpi.com It can distinguish between different crystalline forms (polymorphs) and amorphous material. mdpi.com Research on the sodium salt of Quinotolast has employed PXRD to characterize its monohydrate and tetrahydrate forms, demonstrating that each has a distinct diffraction pattern. nih.gov The kinetics of transformation between these hydrate states under varying temperature and humidity conditions have also been studied using this technique. nih.gov

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are the cornerstone of both the quantitative determination and purity assessment of Quinotolast. moph.go.thnih.gov They allow for the effective separation of the parent drug from its metabolites or from impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a widely used method for the analysis of quinolone compounds. nih.govresearchgate.net Reversed-phase chromatography, typically using a C18 column, is common. researchgate.net A simple isocratic or gradient mobile phase, often a mixture of acetonitrile (B52724) and an acidic aqueous buffer, is used to achieve separation. nih.govresearchgate.net The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to ensure a good resolution between Quinotolast and any related substances. moph.go.th

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantitative bioanalysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. jfda-online.comnih.gov This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. nih.gov The use of electrospray ionization (ESI) in the positive ion mode is common for quinolones. jfda-online.com The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (Quinotolast) and an internal standard, which ensures accurate quantification even in complex biological matrices. nih.gov

TechniqueApplicationTypical ColumnMobile Phase ExampleDetection
HPLCPurity testing, SeparationReversed-Phase C18Acetonitrile / Phosphate Buffer researchgate.netUV, Fluorescence nih.govresearchgate.net
LC-MS/MSQuantification in bio-matricesReversed-Phase C8 or C18Acetonitrile / Formic Acid in Water jfda-online.comTandem Mass Spectrometry (MRM) nih.gov

Method Validation for Robustness and Reproducibility in Preclinical Research

For any analytical method to be useful in preclinical research, it must be validated to demonstrate its reliability, consistency, and reproducibility. bioivt.com Method validation ensures that the assay is suitable for its intended purpose. youtube.com This is particularly critical for bioanalytical assays used in pharmacokinetic studies, which inform key decisions in the drug development process. researchgate.net

A validated assay demonstrates acceptable performance across several key parameters. mdpi.comAccuracy measures how close the results are to the true value, while precision reflects the variability of the measurements. mdpi.comSelectivity ensures that the method can differentiate the analyte from other components in the sample, such as metabolites or matrix components. The linearity of the calibration curve establishes the concentration range over which the assay is reliable. nih.gov

The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govReproducibility is assessed by evaluating inter-assay precision over several days, demonstrating that the method provides consistent results over time. researchgate.net The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability) is also a critical component of validation. nih.gov

Q & A

Q. How can experimental design (e.g., DOE) optimize formulation parameters for this compound?

  • Methodological Answer : A factorial design (e.g., 3² response surface methodology) tests variables like excipient ratio (e.g., lactose:microcrystalline cellulose) and compression force. Responses include dissolution rate (USP Apparatus II, pH 6.8 buffer) and tablet hardness. Statistical tools (e.g., Design Expert®) identify significant factors and interactions, with ANOVA validating model robustness (p < 0.05) .

Q. How to resolve contradictions in stability data under varying environmental conditions?

  • Methodological Answer : Contradictions arise from uncontrolled variables (e.g., trace metals, light exposure). Mitigation steps:
  • Controlled degradation studies : Isolate factors (e.g., UV vs. thermal stress) using quartz vials for photostability.
  • Multivariate analysis : PCA or PLS-DA to correlate degradation pathways with environmental parameters.
  • Kinetic modeling : Arrhenius plots predict shelf-life, validated against real-time data .

Q. What protocols ensure reproducibility in bioactivity assays across laboratories?

  • Methodological Answer : Standardize cell lines (e.g., RBL-2H3 mast cells), passage numbers (<20), and media (10% FBS, no antibiotics). Inter-lab calibration includes:
  • Reference standards : Shared aliquots of Quinotolast (stored at -80°C).
  • Blinded replicates : Minimum n=6 per condition, randomized across plates.
  • Data normalization : Express results as % inhibition relative to positive/negative controls .

Q. How to analyze synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method. Co-administer Quinotolast with H1-antihistamines (e.g., cetirizine) at fixed ratios (e.g., 1:1, 1:2). Calculate CI values via CompuSyn® software:
  • CI < 1: Synergy.
  • CI = 1: Additivity.
  • CI > 1: Antagonism.
    Validate with isobolograms and 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.